molecular formula C6H4N4O3S B11966219 2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione CAS No. 7151-37-3

2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione

Cat. No.: B11966219
CAS No.: 7151-37-3
M. Wt: 212.19 g/mol
InChI Key: UEZBHKPTGCRMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione is a chemical compound with the molecular formula C6H4N4O3S. It is known for its unique structure, which includes a pteridine ring system with sulfur and oxygen functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione typically involves the reaction of appropriate pteridine derivatives with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of 2-aminopyrimidine derivatives with carbon disulfide and subsequent oxidation to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pteridines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-mercapto-4,6-dioxo-5,6,7,8-tetrahydropteridine
  • 2-thioxo-5,6,7,8-tetrahydropteridine-4,6-dione
  • 2-selenylidene-5,8-dihydro-1H-pteridine-4,6,7-trione

Uniqueness

2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione is unique due to its specific sulfur-containing pteridine structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

7151-37-3

Molecular Formula

C6H4N4O3S

Molecular Weight

212.19 g/mol

IUPAC Name

2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione

InChI

InChI=1S/C6H4N4O3S/c11-3-1-2(9-6(14)10-3)8-5(13)4(12)7-1/h(H,7,12)(H3,8,9,10,11,13,14)

InChI Key

UEZBHKPTGCRMIA-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)C(=O)N1)NC(=S)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.